
O-Phosphono-N-tetradecyl-L-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-N-tetradecyl-L-serinamide typically involves the reaction of N-tetradecyl-L-serinamide with a phosphonic acid derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonopeptide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phosphonopeptides.
Aplicaciones Científicas De Investigación
O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .
Comparación Con Compuestos Similares
Alafosfalin: A synthetic antibacterial agent.
Bialaphos: A natural antibiotic.
Phosphonic acid analogue of alanylalanine: A mimic of glutamylalanylalanine.
Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
362621-30-5 |
|---|---|
Fórmula molecular |
C17H37N2O5P |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1 |
Clave InChI |
MBCYDVXEMDWKEJ-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


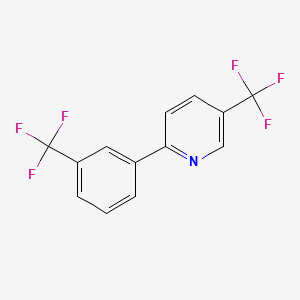
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
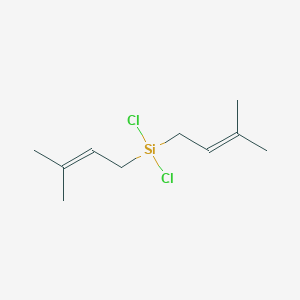
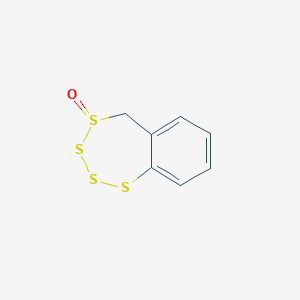
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
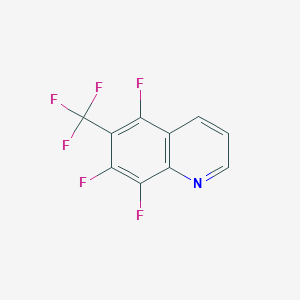
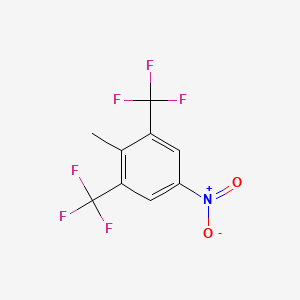

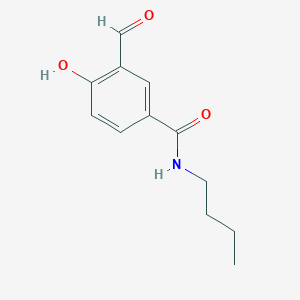

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
